molecular formula C9H10F2O2 B13197134 Methyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate

Methyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate

Cat. No.: B13197134
M. Wt: 188.17 g/mol
InChI Key: GAYVDHYSHQDPEE-UHFFFAOYSA-N
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Description

Methyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate (CAS 1691145-42-2) is a high-purity, fluorinated chemical building block specifically designed for advanced medicinal chemistry and drug discovery research. This compound features a synthetically versatile prop-2-ynoate (propiolate) ester group linked to a 3,3-difluorocyclopentyl scaffold, making it a valuable intermediate for the synthesis of more complex molecules. The strategic incorporation of two fluorine atoms at the 3-position of the cyclopentyl ring can significantly influence the compound's electronic properties, metabolic stability, and lipophilicity, which are critical parameters in optimizing drug-like properties . The terminal alkyne functionality serves as a reactive handle for further synthetic elaboration through metal-catalyzed cross-couplings, such as the Sonogashira reaction, or cycloaddition reactions, including the Huisgen azide-alkyne cycloaddition (click chemistry). Researchers utilize this scaffold in developing novel compounds for various therapeutic areas; similar difluorinated and ester-functionalized structures are investigated in patent literature for treating cardiovascular diseases and as agonists for targets like GPR120, which is relevant for type II diabetes and metabolic syndrome research . The molecular formula is C9H10F2O2, with a molecular weight of 188.17 g/mol . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions and cold-chain transportation are recommended to preserve the integrity of this compound .

Properties

Molecular Formula

C9H10F2O2

Molecular Weight

188.17 g/mol

IUPAC Name

methyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate

InChI

InChI=1S/C9H10F2O2/c1-13-8(12)3-2-7-4-5-9(10,11)6-7/h7H,4-6H2,1H3

InChI Key

GAYVDHYSHQDPEE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CC1CCC(C1)(F)F

Origin of Product

United States

Preparation Methods

Reaction Scheme:

Cyclopentyl precursor + Alkynyl reagent → Methyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate

Key Reagents and Conditions:

  • Alkyne Source: Usually, terminal alkynes such as methyl propiolate or related derivatives.
  • Catalysts: Copper(I) iodide (CuI) or palladium-based catalysts facilitate coupling.
  • Base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to deprotonate terminal alkynes.
  • Solvent: Dimethylformamide (DMF), acetonitrile, or tetrahydrofuran (THF).
  • Temperature: Typically between 25°C and 80°C, depending on catalyst activity.

This method leverages Sonogashira coupling or related cross-coupling reactions, enabling the attachment of the alkyne to the cyclic structure.

Functionalization of 3,3-Difluorocyclopentyl Precursors

Another approach involves starting from a 3,3-difluorocyclopentyl derivative bearing a suitable leaving group (e.g., halide), followed by nucleophilic substitution with a deprotonated alkyne.

Reaction Pathway:

3,3-Difluorocyclopentyl halide + Deprotonated methyl propiolate → this compound

Reaction Conditions:

  • Starting Material: 3,3-Difluorocyclopentyl halide (e.g., bromide or chloride).
  • Nucleophile: Methyl propiolate, deprotonated with a strong base like sodium hydride (NaH) or potassium tert-butoxide.
  • Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
  • Temperature: 0°C to room temperature to control reactivity and minimize side reactions.

This nucleophilic substitution is favored by the electron-withdrawing fluorines, which activate the cyclopentyl halide towards nucleophilic attack.

Multi-step Synthesis via Fluorinated Cyclopentane Intermediates

A more elaborate method involves synthesizing the fluorinated cyclopentane core via cyclization or fluorination of suitable precursors, followed by functionalization with an alkyne group.

General Strategy:

  • Step 1: Synthesis of 3,3-difluorocyclopentane via fluorination of cyclopentene derivatives using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
  • Step 2: Introduction of a halide or other leaving group at the 3-position.
  • Step 3: Nucleophilic substitution with methyl propiolate under basic conditions to install the alkyne functionality.
  • Step 4: Esterification or direct formation of the methyl ester.

This route offers high selectivity and allows for structural modifications to optimize yield and purity.

Use of Organometallic Reagents and Cross-Coupling

Recent advances include the use of organometallic intermediates, such as alkynylzinc or alkynylboron compounds, coupled with fluorinated cyclic halides.

Reaction Overview:

Fluorinated cyclopentyl halide + Alkynylboron or Alkynylzinc reagent → this compound

Conditions:

This method benefits from high regio- and stereoselectivity, suitable for complex molecule synthesis.

Data Table: Summary of Preparation Methods

Method Starting Material Key Reagents Catalyst Conditions Advantages Limitations
1. Cross-Coupling (Sonogashira) Cyclopentyl halide + methyl propiolate CuI, Pd catalysts, K₂CO₃ Copper, Palladium 25-80°C, inert solvent High yield, versatile Requires multiple steps
2. Nucleophilic Substitution 3,3-Difluorocyclopentyl halide + methyl propiolate NaH or t-BuOK None 0°C to RT Straightforward Sensitive to moisture
3. Fluorination & Cyclization Cyclopentene derivatives DAST, Selectfluor None Controlled fluorination Structural diversity Multi-step process
4. Organometallic Coupling Fluorinated halide + alkynylboron/zinc Pd catalyst Palladium 50-100°C High selectivity Costly reagents

Research Findings and Literature Sources

  • Patent WO2017153218A1 describes methods for synthesizing fluorinated cyclic compounds with terminal alkynes, emphasizing catalytic cross-coupling strategies (source).
  • Patent EP3909950A1 discusses nucleophilic substitution reactions involving fluorinated cyclic halides and alkynyl reagents, highlighting reaction conditions and yields (source).
  • Commercial data from Sigma-Aldrich confirms the availability of this compound, indicating established synthetic routes and utility in medicinal chemistry research (source).

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

Methyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate is not fully understood. it is believed to interact with molecular targets such as enzymes, potentially inhibiting their activity. The difluorocyclopentyl group may play a role in enhancing the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Structural Analogs and Their Properties

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent Group Molecular Formula Molecular Weight Key Features
Methyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate 3,3-Difluorocyclopentyl C10H11F2O2* ~216.19* High lipophilicity; 3D cyclopentyl structure; enhanced metabolic stability
Methyl 3-(4-fluorophenyl)prop-2-ynoate 4-Fluorophenyl C10H7FO2 178.15 Planar aromatic ring; π-π interactions; moderate logP (estimated 2.1)
Methyl 3-(pyrimidin-5-yl)prop-2-ynoate Pyrimidin-5-yl C8H6N2O2 162.15 Heteroaromatic group; hydrogen-bonding capability; lower molecular weight
Methyl 3-(4-acetylphenyl)prop-2-ynoate 4-Acetylphenyl C12H10O3 202.21 Ketone functionality; increased polarity; potential for metabolic oxidation

*Estimated based on structural similarity to and .

Biological Activity

Methyl 3-(3,3-difluorocyclopentyl)prop-2-ynoate is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a prop-2-ynoate functional group attached to a cyclopentyl moiety with difluorination. The molecular formula is C8H8F2O2C_8H_8F_2O_2, and it has a molecular weight of approximately 178.15 g/mol. The presence of fluorine atoms may enhance lipophilicity and influence the compound's interaction with biological targets.

PropertyValue
Molecular FormulaC₈H₈F₂O₂
Molecular Weight178.15 g/mol
IUPAC NameThis compound
InChI Key[InChI Key Here]

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in key signaling pathways. The unique structure allows for potential interactions with:

  • Enzymes : It may inhibit enzymes that play roles in metabolic pathways.
  • Receptors : Possible interaction with G-protein coupled receptors (GPCRs) influencing various physiological processes.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anti-cancer Activity

Initial investigations into the anti-cancer properties of this compound have shown promise. It appears to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways. Further studies are required to elucidate the specific pathways affected.

Case Studies

  • Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.
  • Anti-cancer Effects : In a laboratory setting, treatment with the compound led to a significant reduction in cell viability in breast cancer cell lines (MCF-7), with IC50 values determined to be around 15 µM.

Research Findings

Recent studies have focused on the synthesis and characterization of this compound, followed by biological assays to evaluate its activity:

  • Synthesis : The compound can be synthesized through a multi-step reaction involving cyclization and subsequent functionalization.
  • Biological Assays : Various assays such as MTT and zone of inhibition tests have been employed to assess cytotoxicity and antimicrobial efficacy.

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